Allyldimethoxysilane
Overview
Description
Allyldimethoxysilane is a compound that is closely related to allyltrimethoxysilane, which is frequently used in organic synthesis as an allylating agent. The compound is known for its ability to form carbon-carbon bonds with various substrates, including carbonyl compounds and imines, often in the presence of a catalyst.
Synthesis Analysis
The synthesis of allyl-containing silanes, such as allyltrimethoxysilane, involves catalytic reactions where metal catalysts like copper and silver play a crucial role. For instance, allyltrimethoxysilane can be used in a catalytic allylation of carbonyl compounds with CuCl and TBAT in THF at ambient temperature, indicating a mild and general approach to the synthesis of such compounds . Similarly, silver-catalyzed asymmetric allylation has been reported, highlighting the versatility of allyltrimethoxysilane in enantioselective synthesis .
Molecular Structure Analysis
The molecular structure of allyltrimethoxysilane, a related compound to allyldimethoxysilane, is characterized by the presence of an allyl group attached to a silicon atom, which is further connected to methoxy groups. This structure is pivotal in its reactivity and the ability to participate in various chemical reactions, such as the palladium-catalyzed sp2-sp3 coupling, which results in the formation of allyl arenes .
Chemical Reactions Analysis
Allyltrimethoxysilane undergoes a variety of chemical reactions, including enantioselective allylation , palladium-catalyzed coupling , and [3,3]-allyl cyanate rearrangement for the synthesis of α-amino allylsilane derivatives . These reactions demonstrate the compound's utility in constructing complex molecular architectures with high precision.
Physical and Chemical Properties Analysis
The physical and chemical properties of allyl-containing silanes are influenced by the allyl group and the silicon-based moieties. These compounds are typically used in organic synthesis due to their ability to react under mild conditions and form stable products. For example, the synthesis of carbosilane dendrimers containing peripheral titanium units involves hydrosilylation reactions, indicating the importance of the allyl group's reactivity . Additionally, the reactivity of allyldimesitylborane, which can be considered a related compound, showcases the typical behavior of allyl groups in electrophilic reactions .
Scientific Research Applications
Nanoporous Alumina Functionalization
Allyldimethoxysilane (ADMS) plays a critical role in the functionalization of nanoporous monolithic alumina. This process, involving the adsorption of ADMS on annealed alumina samples, enables the creation of highly reactive sites suitable for further polymer grafting. The chemical processes involved are vital for tuning the properties of new hybrid biomaterials, optimizing ceramics-polymer bonds in these nanostructured alumina monoliths (Azevedo, Cénédese, & Dubot, 2011).
Synthesis of Cyclopentanols and Other Compounds
ADMS has been used in the synthesis of various organic compounds, including cyclopentanols. It undergoes Lewis acid-mediated annulation with electron-deficient olefins, leading to the formation of silylcyclopentanes, which can be transformed into cyclopentanols. Additionally, ADMS is effective in annulation with aldehydes, yielding oxetanes and tetrahydrofurans (Groaning, Brengel, & Meyers, 1998).
Mechanistic Studies in Organic Synthesis
ADMS is central to mechanistic studies in organic chemistry, specifically in the epoxysilane rearrangement. This rearrangement is a novel synthetic use of α, β-epoxysilanes, wherein an anion-induced ring-opening of epoxide and Brook rearrangement occur in tandem to provide a β-siloxy allyl anion (Sasaki & Takeda, 2006).
Dental Composite Development
In dental science, ADMS is used for optimizing the structure and surface reactivity of nanoporous alumina, a potential filler in dental resin composites. The application of ADMS helps in creating adsorption sites that form stronger chemical bonds, essential for enhancing the performance of dental composites (Azevedo, Tavernier, Vignes, Cénédese, & Dubot, 2007).
Allylsilane in Organic Synthesis
Allylsilanes, including ADMS, have been extensively utilized in organic synthesis. Their applications span various transformations through electrophilic, radical, and organometallic processes. ADMS's role in stereocontrol during these processes is particularly emphasized (Chabaud, James, & Landais, 2004).
Surface Grafting for Polymer Modification
ADMS is instrumental in surface grafting, especially in modifying the surface properties of polymers. This application is vital in creating different morphologies and functionalities on polymer surfaces, which has implications in materials science and engineering (Howarter & Youngblood, 2006).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C5H11O2Si/c1-4-5-8(6-2)7-3/h4H,1,5H2,2-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWXKMBLEOLOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473000 | |
Record name | ALLYLDIMETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyldimethoxysilane | |
CAS RN |
18147-35-8 | |
Record name | ALLYLDIMETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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